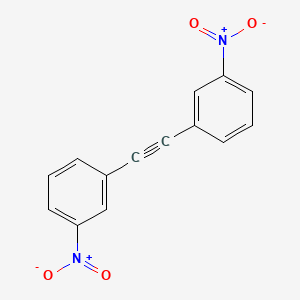
1,2-Bis(3-nitrophenyl)acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-nitrophenyl)acetylene is an organic compound with the molecular formula C14H8N2O4 It is characterized by the presence of two nitrophenyl groups attached to an acetylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(3-nitrophenyl)acetylene can be synthesized through a variety of methods. One common approach involves the coupling of 3-nitrophenylacetylene with a suitable halogenated derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3-nitrophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Coupling Reactions: Palladium catalysts, bases like triethylamine, solvents like DMF.
Major Products
Reduction: 1,2-Bis(3-aminophenyl)acetylene.
Substitution: Various substituted nitrophenyl derivatives.
Coupling: Complex acetylene-linked aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-nitrophenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their biological activity and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(3-nitrophenyl)acetylene depends on the specific reaction or application. In catalytic processes, the acetylene moiety can coordinate with metal catalysts, facilitating various coupling reactions. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-nitrophenyl)acetylene: Similar structure but with nitro groups in the para position.
1,2-Bis(2-nitrophenyl)acetylene: Nitro groups in the ortho position.
1,2-Diphenylacetylene: Lacks nitro groups, leading to different reactivity and applications.
Uniqueness
1,2-Bis(3-nitrophenyl)acetylene is unique due to the specific positioning of the nitro groups, which influences its electronic properties and reactivity
Eigenschaften
CAS-Nummer |
2765-15-3 |
|---|---|
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10H |
InChI-Schlüssel |
ILLZNTMRBXEUMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
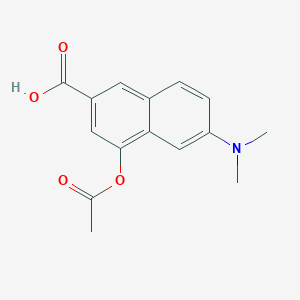
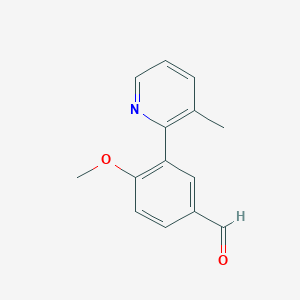
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
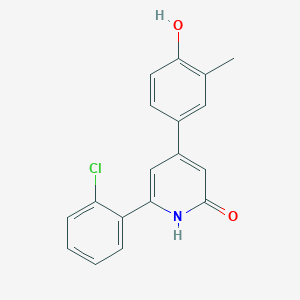
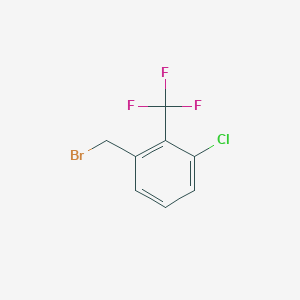

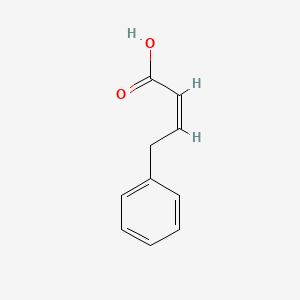
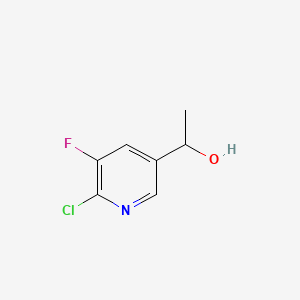
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
